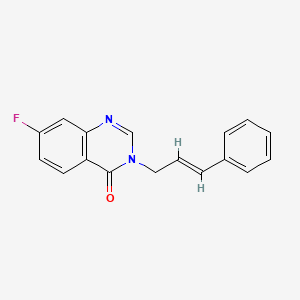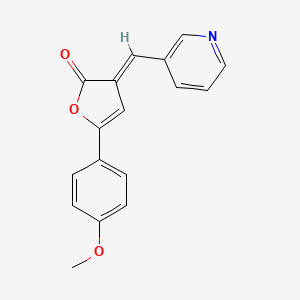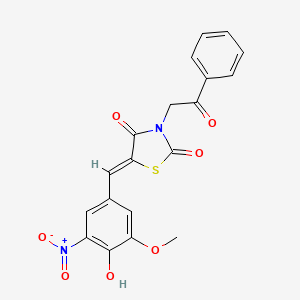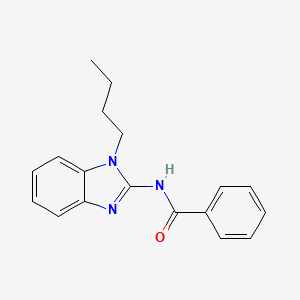
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is involved in many cellular processes, including cell growth, survival, and metabolism. LY294002 has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience, and immunology.
Mecanismo De Acción
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone works by binding to the ATP-binding site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to a decrease in Akt and mTOR signaling, which can result in decreased cell growth and survival. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to regulate synaptic plasticity and memory formation. In immune cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. It is also relatively easy to use and has a well-established protocol for dosing and administration. However, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type and context. Additionally, its specificity for PI3K can be affected by other factors, such as the presence of other kinases or signaling pathways.
Direcciones Futuras
There are several future directions for research involving 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone. One area of interest is the development of more specific and potent inhibitors of PI3K. Another area of interest is the identification of novel targets downstream of PI3K that may be involved in cancer cell growth and survival. Additionally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone as a tool for studying the role of PI3K in other cellular processes, such as autophagy and cell migration.
Métodos De Síntesis
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2-aminobenzophenone with an aldehyde followed by a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been widely used in scientific research as a tool for studying the PI3K/Akt/mTOR signaling pathway. This compound has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to downstream effects on Akt and mTOR signaling. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been used to study the role of PI3K in cancer cell growth and survival, as well as in the regulation of neuronal function and immune cell activation.
Propiedades
IUPAC Name |
7-fluoro-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-8-9-15-16(11-14)19-12-20(17(15)21)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOKWUKTXWGJM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)

![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)

![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)
![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5028297.png)

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![N-(2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5028319.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)
